molecular formula C15H13N3O4S2 B2540877 3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1226438-87-4

3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2540877
CAS No.: 1226438-87-4
M. Wt: 363.41
InChI Key: WTKQXDFAYQNWRM-UHFFFAOYSA-N
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Description

3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with an ethanesulfonyl group and a thiophen-3-yl-1,3,4-oxadiazol-2-yl moiety

Preparation Methods

The synthesis of 3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar compounds to 3-(ethanesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide include other benzamide derivatives and oxadiazole-containing molecules. These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties. For example, dithieno[3,2-b:2′,3′-d]thiophene (DTT) is another thiophene-containing compound with applications in organic electronics .

Properties

IUPAC Name

3-ethylsulfonyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c1-2-24(20,21)12-5-3-4-10(8-12)13(19)16-15-18-17-14(22-15)11-6-7-23-9-11/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKQXDFAYQNWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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